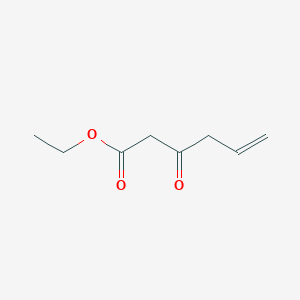

Ethyl 3-oxohex-5-enoate

Description

Properties

CAS No. |

121772-39-2 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

ethyl 3-oxohex-5-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-5-7(9)6-8(10)11-4-2/h3H,1,4-6H2,2H3 |

InChI Key |

HZSIBOZQPNIYLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Oxohex 5 Enoate and Its Derivatives

Classical and Contemporary Esterification Approaches

The synthesis of ethyl 3-oxohex-5-enoate can be achieved through several established and modern organic reactions. These methods primarily involve the formation of carbon-carbon bonds and the interconversion of functional groups.

Claisen Condensation and Related Carbon-Carbon Bond Formations

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, ideal for the synthesis of β-keto esters. uomustansiriyah.edu.iqmasterorganicchemistry.com This reaction involves the base-promoted condensation of two ester molecules. uomustansiriyah.edu.iq In a typical Claisen condensation, an ester is treated with a strong base, such as a sodium alkoxide, to form an ester enolate. uomustansiriyah.edu.iqmasterorganicchemistry.com This enolate then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. uomustansiriyah.edu.iq The subsequent loss of an alkoxide leaving group results in the formation of a β-keto ester. masterorganicchemistry.com

While a direct self-condensation of a single ester is common, mixed Claisen condensations between two different esters can also be employed to generate a variety of β-keto esters. masterorganicchemistry.com For the specific synthesis of this compound, a crossed Claisen-type reaction could theoretically be employed, though specific examples in the literature are not prevalent.

Another relevant method is the reaction of an ester with a ketone in a Claisen-like reaction, which yields a β-diketone. uomustansiriyah.edu.iq Furthermore, intramolecular Claisen condensations, known as the Dieckmann cyclization, are effective for forming five or six-membered cyclic β-keto esters from 1,6- or 1,7-diesters, respectively. uomustansiriyah.edu.iq

A one-pot synthesis of γ,δ-unsaturated β-ketoesters has been developed through thermal cascade reactions of diazodicarbonyl compounds, offering a novel route to compounds structurally related to this compound. rsc.org

Functional Group Interconversions Leading to this compound

Functional group interconversions represent a broad category of reactions that can be strategically employed to arrive at the target molecule, this compound. These transformations involve the conversion of one functional group into another, often through a series of steps.

For instance, the synthesis of a related compound, mthis compound, was achieved by reacting methyl 2-cyanoacetate with crotyl bromide in the presence of zinc powder and aluminum trichloride. mdpi.com This approach, a variation of a Reformatsky-type reaction, forms the carbon skeleton which can then be further manipulated.

Other general strategies for functional group interconversions that could be adapted for this synthesis include the oxidation of a corresponding secondary alcohol, or the hydrolysis and subsequent esterification of a nitrile precursor. The choice of method often depends on the availability of starting materials and the desired reaction conditions.

Stereoselective Synthesis of Chiral Hexenoate Derivatives

The development of stereoselective methods to produce chiral molecules is a major focus of modern organic synthesis, driven by the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. upol.cz The synthesis of chiral derivatives of this compound, particularly the corresponding chiral alcohols, has been a subject of significant research.

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient and environmentally friendly processes. Enzymes, as biocatalysts, can exhibit high levels of regio-, chemo-, and enantioselectivity under mild reaction conditions. researchgate.net

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. rsc.org These enzymes have been successfully employed for the asymmetric reduction of this compound and its analogs.

Research has shown that various ketoreductases can effectively reduce mthis compound. mdpi.com For example, KREDs such as A1C, A1D, B1F, 101, and 119 have demonstrated high conversion rates (>99%) in the reduction of this keto ester. mdpi.com Notably, KREDs A1C, A1D, and 119 exhibited excellent enantioselectivity, producing the corresponding (S)-hydroxy ester with an enantiomeric excess (ee) of over 99%. mdpi.com The enzymatic reduction of mthis compound using Kred-119 resulted in the formation of (S)-methyl 3-hydroxyhex-5-enoate in 79% yield and >99% ee. mdpi.com

The utility of ketoreductases extends to other similar substrates. For instance, the carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 has been used for the production of ethyl (S)-4-chloro-3-hydroxybutanoate with excellent stereoselectivity (>99.5% ee). nih.gov

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |

| Kred A1C | Mthis compound | (S)-Methyl 3-hydroxyhex-5-enoate | >99 | >99 |

| Kred A1D | Mthis compound | (S)-Methyl 3-hydroxyhex-5-enoate | >99 | >99 |

| Kred 119 | Mthis compound | (S)-Methyl 3-hydroxyhex-5-enoate | >99 | >99 |

| Kred B1F | Mthis compound | Methyl 3-hydroxyhex-5-enoate | >99 | - |

| Kred 101 | Mthis compound | Methyl 3-hydroxyhex-5-enoate | >99 | - |

To improve the efficiency and practicality of enzymatic reductions, dual-enzyme systems have been developed. These systems often couple the primary reducing enzyme with a second enzyme for cofactor regeneration, which is crucial for the economic viability of the process.

A notable example is a dual-enzyme system composed of a ketoreductase (KRED) and Lactobacillus kefir Dehydrogenase (LkADH) for the synthesis of (3R)-3-hydroxyl-5-hexenoates from 3-oxohex-5-enoates. acs.org While this system is highly effective, the free enzymes suffer from low stability and reusability. acs.org To overcome these limitations, the KRED/LkADH enzymes have been co-immobilized in polyvinyl alcohol (PVA) particles. acs.org This immobilized system, KRED/LkADH@PVA, demonstrated significantly improved stability and could be recycled for at least six consecutive cycles. acs.org

In a continuous-flow process using a fixed-bed reactor packed with KRED/LkADH@PVA, tert-butyl 3-oxohex-5-enoate was completely converted to tert-butyl (3R)-3-hydroxyl-5-hexenoate within a 10-minute residence time, achieving a 93% isolated yield and excellent stereoselectivity (>99.9% ee). acs.org This highlights the potential of dual-enzyme systems for the large-scale, sustainable production of chiral hexenoate derivatives.

| System | Substrate | Product | Residence Time | Isolated Yield (%) | Enantiomeric Excess (ee) (%) |

| KRED/LkADH@PVA Continuous-Flow | tert-Butyl 3-oxohex-5-enoate | tert-Butyl (3R)-3-hydroxyl-5-hexenoate | 10 min | 93 | >99.9 |

Cofactor Regeneration Strategies in Biocatalysis

Biocatalysis offers a green and highly selective alternative for chemical synthesis. The reduction of β-keto esters like this compound to chiral hydroxy esters is a key transformation often mediated by ketoreductases (KREDs). These enzymes are dependent on costly nicotinamide (B372718) cofactors such as NAD(P)H, which must be regenerated in situ to make the process economically viable. illinois.edu Effective regeneration not only reduces costs but also drives the reaction to completion and simplifies product isolation. illinois.edu

Whole-Cell and Isolated Enzyme Systems: A classic approach involves using whole-cell biocatalysts, such as Baker's yeast, which inherently contain the necessary enzymes and cofactor regeneration machinery. For instance, the reduction of the analogous mthis compound to methyl (3R)-3-hydroxyhex-5-enoate has been demonstrated with Baker's yeast, achieving a 78% enantiomeric enrichment. researchgate.netresearchgate.net

More advanced strategies utilize isolated enzymes. A powerful dual-enzyme system combining a ketoreductase (KRED) and a dehydrogenase, such as Lactobacillus kefir Dehydrogenase (LkADH) or glucose dehydrogenase (GDH), has been developed for the asymmetric reduction of 3-oxohex-5-enoates. acs.orgmdpi.com In this system, the KRED reduces the target keto ester, while the dehydrogenase simultaneously oxidizes a sacrificial co-substrate (like isopropanol (B130326) or glucose) to regenerate the consumed NADPH cofactor. acs.orgmdpi.com

To enhance stability and reusability, these enzymes can be co-immobilized. Researchers have successfully entrapped KRED and LkADH in polyvinyl alcohol (PVA) particles. This immobilized system, KRED/LkADH@PVA, demonstrated high catalytic activity and could be recycled for at least six consecutive cycles, showcasing superior stability over the free enzymes. acs.org

| Strategy | Biocatalyst | Substrate | Product | Key Feature |

| Whole-Cell | Baker's Yeast | Mthis compound | Methyl (3R)-3-hydroxyhex-5-enoate | Inherent cofactor regeneration within the cell. researchgate.netresearchgate.net |

| Dual-Enzyme | KRED / LkADH | tert-butyl 3-oxohex-5-enoate | tert-butyl (3R)-3-hydroxyl-5-hexenoate | Co-immobilization in PVA enhances stability and reusability. acs.org |

| Dual-Enzyme | KRED / GDH | Ethyl 2-methylacetoacetate | Ethyl 3-hydroxy-2-methylbutanoate | GDH regenerates NADPH using glucose as a co-substrate. mdpi.com |

Metal-Catalyzed Asymmetric Syntheses

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules with high efficiency and selectivity. snnu.edu.cnfrancis-press.com While direct metal-catalyzed asymmetric syntheses of this compound are not extensively documented in dedicated studies, related transformations highlight potential pathways.

For example, the synthesis of (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, a key precursor for statins, is achieved through a complex low-temperature coupling reaction between a functionalized primary alkyl halide and a vinylic organocuprate reagent derived from vinyl magnesium chloride. researchgate.net This demonstrates the utility of copper-catalyzed reactions in building structurally similar backbones. Furthermore, copper-catalyzed intramolecular annulation reactions of conjugated enynones, which share structural motifs with this compound derivatives, have been used to create substituted 1H-indenes. acs.org These methods, involving metals like palladium, rhodium, iridium, and copper, offer powerful tools for C-H functionalization and the creation of chiral centers, representing a promising area for future development in the synthesis of chiral derivatives of this compound. snnu.edu.cnrsc.org

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and metal catalysis. This approach avoids potentially toxic or expensive metals and often operates under mild conditions.

An example of this approach is the primary amine-catalyzed enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones. In a relevant study, ethyl (E)-5-oxohex-2-enoate, a structural isomer of the target compound, demonstrated good reactivity. The reaction, catalyzed by a chiral primary amine in chloroform, yielded the corresponding Michael adduct with a 68% yield and high enantioselectivity (95% ee). beilstein-journals.orgbeilstein-journals.org This type of conjugate addition is a key strategy for carbon-carbon bond formation and highlights the potential of organocatalysis to generate chiral derivatives from the this compound scaffold.

| Catalyst System | Substrate | Nucleophile | Product | Yield | Enantiomeric Excess (ee) |

| Chiral Primary Amine / Mandelic Acid | Ethyl (E)-5-oxohex-2-enoate | 4-Nitrophenyl-substituted pyrazolin-5-one | Michael Adduct | 68% | 95% |

Specialized Functionalization Reactions

Fluorination Strategies for Perfluorinated Analogs

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. While the synthesis of perfluorinated analogs of this compound is not commonly reported, methods for producing di-fluorinated derivatives have been developed. Specifically, Ethyl 3,3-difluoro-2-oxohex-5-enoate has been synthesized via an aliphatic Claisen rearrangement. thieme-connect.de This reaction provides a strategic pathway to introduce a gem-difluoro group at a key position in the molecule, creating a valuable building block for further synthetic applications.

Radical Reaction Pathways for Structural Diversification

Radical reactions offer unique pathways for forming carbon-carbon and carbon-heteroatom bonds, often under neutral conditions that are compatible with a wide range of functional groups. thieme-connect.de This makes them well-suited for transforming complex molecules without causing decomposition or racemization of sensitive chiral centers. thieme-connect.de

For structural diversification of this compound, oxidative free-radical cyclization reactions mediated by transition metals like manganese(III) acetate (B1210297) present a viable strategy. thieme-connect.de In a typical mechanism, the metal acetate can generate a carbon-centered radical from a dicarbonyl compound, which can then undergo an oxidative addition with a nucleophilic C=C bond, such as the one present in this compound, to form new cyclic derivatives. thieme-connect.de Further transformations, such as radical annulation, have been demonstrated on complex molecules synthesized using metal catalysis, showcasing the potential to apply these pathways for the diversification of the this compound framework. acs.org

Elucidation of Reaction Mechanisms and Chemical Transformations of Ethyl 3 Oxohex 5 Enoate

Nucleophilic Addition Mechanisms at the Carbonyl Center

The ketone at the C-3 position is a key electrophilic site, readily undergoing nucleophilic attack. A prominent example of this reactivity is its reduction to a secondary alcohol. This transformation can be achieved using various reducing agents, including metal hydrides and biocatalysts.

For instance, the analogous compound methyl 3-oxohex-5-enoate can be effectively reduced to methyl 3-hydroxyhex-5-enoate. mdpi.com This reaction is commonly performed using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. mdpi.com The hydride ion (H⁻) from the borohydride acts as the nucleophile, attacking the electrophilic carbonyl carbon.

Furthermore, enzymatic reductions offer a high degree of stereoselectivity. Ketoreductases (Kreds) have been successfully employed to reduce mthis compound, yielding the optically active (S)-alcohol with excellent enantiomeric excess (>99% ee) and high conversion rates. mdpi.com

The nucleophilic addition to the ketone carbonyl is not a single-step event but proceeds through a transient tetrahedral intermediate. In the case of reduction by sodium borohydride, the initial attack by the hydride ion breaks the C=O pi bond, with the electrons moving to the oxygen atom. This forms a tetrahedral alkoxide intermediate.

This highly unstable intermediate is then protonated during the workup step (e.g., by the addition of water or a mild acid) to yield the final, stable alcohol product, ethyl 3-hydroxyhex-5-enoate. nih.gov The fate of this intermediate is almost always protonation to the corresponding alcohol, as the alkoxide is a poor leaving group.

A summary of a typical reduction reaction is presented below:

| Reactant | Reagent(s) | Product | Yield | Reference |

| Mthis compound | 1. Kred-119, NADPH (cofactor) 2. Workup | (S)-Methyl 3-hydroxyhex-5-enoate | 79% | mdpi.com |

| Mthis compound | 1. NaBH₄, Ethanol (B145695) 2. Workup | Methyl 3-hydroxyhex-5-enoate | 95% | mdpi.com |

Enolate Chemistry and Alpha-Substitution Reactions

The protons on the C-2 carbon, flanked by the ketone and the ester group, are significantly acidic (pKa ≈ 11 in related systems) and can be readily removed by a base to form a nucleophilic enolate. smolecule.com This enolate is stabilized by resonance, with the negative charge delocalized over the C-2 carbon and the oxygen atoms of both the ketone and the ester carbonyls. This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position.

Deprotonation is typically achieved using a suitable base. Common bases include alkoxides like sodium ethoxide (NaOEt) or stronger, sterically hindered bases like lithium diisopropylamide (LDA). smolecule.com For a molecule like this compound, deprotonation occurs almost exclusively at the C-2 position due to the dual activation by both carbonyl groups.

In substrates with multiple possible deprotonation sites, the choice of base and reaction conditions can provide stereochemical and regiochemical control. smolecule.com For example, using a bulky base like LDA at low temperatures tends to form the kinetically favored enolate (from the less hindered side), while weaker bases and higher temperatures allow for equilibrium to the more stable, thermodynamically favored enolate. smolecule.com

The resonance-stabilized enolate of this compound is an excellent nucleophile and readily participates in substitution reactions with various electrophiles.

Alkylation: The enolate can be alkylated by reacting it with alkyl halides (e.g., methyl iodide, ethyl bromide) in a classic SN2 reaction. This forms a new carbon-carbon bond at the C-2 position, yielding an α-substituted β-keto ester. This is a fundamental step in the acetoacetic ester synthesis, which ultimately produces ketones. smolecule.com

Acylation: Similarly, the enolate can be acylated by treatment with acyl chlorides or acid anhydrides. This reaction introduces an acyl group at the C-2 position, leading to the formation of a β,δ-diketo ester. The acylation of β-keto ester dianions is a well-established method for synthesizing polyketide structures. researchgate.net

These reactions showcase the synthetic versatility of this compound as a building block for more complex molecules.

Electrophilic Additions to the Alkene Functionality

The terminal carbon-carbon double bond between C-5 and C-6 provides another site for chemical modification through electrophilic addition reactions. As this alkene is not conjugated with the carbonyl system, it exhibits reactivity typical of an isolated double bond.

Common electrophilic addition reactions expected for this moiety include:

Halogenation: The alkene can react with halogens like bromine (Br₂) or chlorine (Cl₂) to form a vicinal dihalide, resulting in ethyl 5,6-dihalo-3-oxohexanoate.

Hydrohalogenation: The addition of hydrogen halides (HBr, HCl) would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom would add to the terminal carbon (C-6), and the halide would add to the more substituted carbon (C-5), yielding ethyl 5-halo-3-oxohexanoate.

Epoxidation: The double bond can be converted into an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would produce ethyl 3-(oxiran-2-yl)-2-oxobutanoate. Epoxidation of similar enone side chains with hydrogen peroxide has been reported. beilstein-journals.org

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃), followed by a reductive workup, would cleave the double bond to yield an aldehyde, specifically ethyl 3,5-dioxopentanoate. organic-chemistry.org

These reactions demonstrate that the alkene functionality can be selectively targeted, further expanding the synthetic utility of this compound.

Pericyclic and Cascade Reactions

This compound and its analogues are key substrates in various pericyclic and cascade reactions, which allow for the rapid construction of complex heterocyclic systems from simple starting materials.

A significant application of alkyl 3-oxohex-5-enoates is in domino reactions for the synthesis of nitrogen-containing heterocycles. researchgate.netresearchgate.net A notable example is the reaction with 1,2-diamines to form 1,4-diazepanes. This process is described as a step- and atom-economical protocol that can often be performed under solvent-free conditions. researchgate.net The key step in this cascade is an intramolecular aza-Michael reaction. researchgate.netresearchgate.net The reaction begins with the formation of an enamine or imine intermediate, which then undergoes a 6-endo-trig cyclization. core.ac.uk The stereochemical outcome of such cyclizations can be controlled by the presence or absence of a substituent on the amine nitrogen. core.ac.uk

The synthesis of diazepanes from alkyl 3-oxohex-5-enoates involves the in situ generation of an aza-Nazarov reagent. researchgate.netresearchgate.net This intermediate is formed from the initial condensation of the ketoester with a diamine. The subsequent intramolecular aza-Michael cyclization can be viewed as an aza-Nazarov type pathway, where the nitrogen lone pair acts as the nucleophile in the cyclization step, analogous to the pentadienyl cation rearrangement in a classic Nazarov cyclization. While traditional Lewis acid-catalyzed Nazarov cyclizations on related complex systems have been attempted with limited success escholarship.org, the aza-Nazarov pathway provides a highly efficient route to heterocyclic structures.

This compound is considered a "Nazarov's Reagent" or a convenient synthon for it. researchgate.net As such, it is an excellent substrate for double Michael addition reactions, a powerful annulation strategy for forming six-membered rings. researchgate.net In this type of reaction, the ketoester first acts as a Michael acceptor. After the initial conjugate addition, the resulting enolate can then participate in a second, intramolecular Michael addition if an appropriate acceptor moiety is present, leading to cyclization. Analogues of the Nazarov reagent have been used in highly stereoselective double Michael cyclizations to produce decalin systems. researchgate.net Furthermore, synthetic equivalents of the Nazarov reagent have been developed to react with α,β-unsaturated carbonyl compounds to furnish complex polycyclic derivatives. researchgate.net

Table 3: Cascade Reactions of Alkyl 3-oxohex-5-enoates

| Reaction Type | Reactants | Key Intermediate/Pathway | Product(s) | Reference(s) |

|---|---|---|---|---|

| Domino Process | Alkyl 3-oxohex-5-enoates, 1,2-diamines | In situ generation of aza-Nazarov reagent | 1,4-Diazepanes, Tetrahydro- and decahydro-1,5-benzodiazepines | researchgate.netresearchgate.net |

Reductive and Oxidative Transformations

The ketone and alkene functionalities of this compound can be selectively reduced or oxidized.

Reductive Transformations: The C3-carbonyl group is readily reduced to a secondary alcohol. This transformation can be achieved with high stereoselectivity using enzymatic methods. Baker's yeast reduction of the analogous mthis compound yields methyl (3R)-3-hydroxyhex-5-enoate with 78% enantiomeric excess. researchgate.net Similarly, the ketoreductase enzyme Kred-119 catalyzes the reduction to give (S)-methyl 3-hydroxyhex-5-enoate in 79% yield and over 99% enantiomeric excess. mdpi.com Standard chemical reducing agents like sodium borohydride also effectively reduce the ketone to the corresponding alcohol. mdpi.com

Table 4: Reduction of 3-Oxohex-5-enoate Esters

| Substrate | Reducing Agent/Catalyst | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Mthis compound | Baker's yeast | - | Methyl (3R)-3-hydroxyhex-5-enoate | 78% ee | researchgate.net |

| Mthis compound | Kred-119 | - | (S)-Methyl 3-hydroxyhex-5-enoate | 79% yield, >99% ee | mdpi.com |

Oxidative Transformations: Information regarding the specific oxidative transformations of the terminal alkene in this compound is limited in the reviewed literature. However, related enone systems can undergo oxidative processes. For example, Fleming-Tamao oxidation is a method to convert carbon-silicon bonds to carbon-oxygen bonds and has been used in the synthesis of polyketides, sometimes employing mercury(II) salts, which are related to oxymercuration reagents. bris.ac.uk The application of such oxidative reactions directly to the double bond of this compound remains an area for further exploration.

Chemoselective Reduction of the Ketone and Alkene Moieties

The presence of both a ketone and an alkene in this compound presents a challenge in selectivity. However, various methods have been developed to selectively reduce the ketone to a secondary alcohol while preserving the carbon-carbon double bond. These methods range from classical chemical reagents to highly selective enzymatic and catalytic systems.

Chemical and Biocatalytic Reduction:

Standard reducing agents can be employed for the reduction of the keto group. For instance, sodium borohydride in ethanol is effective in converting the methyl ester analogue, mthis compound, into methyl 3-hydroxyhex-5-enoate with a high yield of 95%. mdpi.com

Biocatalysis offers a powerful alternative for achieving high enantioselectivity. The enzymatic reduction of mthis compound using ketoreductase Kred-119 results in the formation of (S)-methyl 3-hydroxyhex-5-enoate in 79% yield and with an excellent enantiomeric excess (>99%). mdpi.com Similarly, the use of Baker's yeast on the same substrate provides the corresponding (3R)-hydroxy ester, albeit with a more moderate enantiomeric enrichment of 78%. researchgate.net

Asymmetric Transfer Hydrogenation (ATH):

Asymmetric transfer hydrogenation (ATH) represents a sophisticated method for the selective reduction of ketones in molecules that also contain other reducible functional groups like alkenes. diva-portal.org In systems involving α-amido-β-keto esters with olefin functionalities, a key challenge is preventing the undesired reduction of the alkene. diva-portal.org This can be addressed by carefully controlling the stoichiometry of the hydrogen donor, such as a formic acid/triethylamine (HCOOH:Et₃N) azeotrope. diva-portal.org Using only one equivalent of the hydrogen donor can favor the reduction of the ketone over the alkene, as the catalyst selectively facilitates hydride transfer to the more electrophilic ketone carbonyl. diva-portal.org

The table below summarizes various methods for the chemoselective reduction of the ketone in 3-oxohex-5-enoate esters.

| Reagent/Catalyst | Substrate | Product | Yield | Selectivity |

| Sodium Borohydride | Mthis compound | Methyl 3-hydroxyhex-5-enoate | 95% | Chemoselective for ketone |

| Kred-119 | Mthis compound | (S)-Methyl 3-hydroxyhex-5-enoate | 79% | >99% ee |

| Baker's Yeast | Mthis compound | (R)-Methyl 3-hydroxyhex-5-enoate | - | 78% ee |

| ATH Catalysts | α-Amido-β-keto esters with olefins | α-Amido-β-hydroxy esters | - | Selective for ketone over alkene |

Selective Oxidation Processes

The oxidation of this compound can target either the alkene or other parts of the molecule, depending on the reagents and conditions. While specific studies on the selective oxidation of this compound are not extensively detailed, principles can be drawn from reactions on analogous structures, such as its regioisomer, ethyl 4-oxohex-5-enoate.

The alkene moiety can be subjected to oxidation to form epoxides or diols. More aggressive oxidation, for instance with agents like potassium permanganate (B83412) or chromium trioxide, would likely cleave the double bond or oxidize the ketone, leading to the formation of carboxylic acids.

In more complex molecules containing similar keto-alkene functionalities, highly selective oxidations have been achieved. For example, in the synthesis of certain oxidized phospholipids, an aldehyde group can be selectively oxidized to a carboxylic acid in the presence of a keto-alkene system using specific reagents that avoid altering the other functional groups. nih.gov This demonstrates that with the appropriate choice of oxidant, it is feasible to target one functional group over another, a principle that applies to the selective oxidation of this compound.

Applications of Ethyl 3 Oxohex 5 Enoate As a Versatile Synthetic Building Block

Role in Natural Product Total Synthesis

The strategic importance of ethyl 3-oxohex-5-enoate is particularly evident in the field of total synthesis, where chemists aim to construct complex natural products from simpler, readily available starting materials. Its utility spans the synthesis of key fragments and core structures of numerous biologically significant molecules.

Precursors to Statin Side Chain Architectures

Statins are a class of cholesterol-lowering drugs that feature a characteristic dihydroxy acid or lactone side chain. nih.govmdpi.com this compound serves as a precursor for the synthesis of these crucial side chains. Through a series of chemical modifications, including stereoselective reduction of the ketone and subsequent transformations of the vinyl group, the molecule can be elaborated into the key structural motifs required for statin synthesis. A calorimetric study has been conducted on the coupling of an organocuprate with a primary alkyl halide to produce (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, a key lactonized statin side chain precursor. researchgate.net This highlights the industrial relevance of transformations involving derivatives of this compound.

Intermediates for Mevinic Acid Analogues

Mevinic acids, such as compactin and mevinolin, are potent inhibitors of HMG-CoA reductase and are the parent compounds of the statin drug class. researchgate.net this compound is a valuable starting material for the synthesis of mevinic acid analogues. researchgate.netrsc.org The baker's yeast reduction of the corresponding methyl ester, mthis compound, yields the chiral (3R)-hydroxy ester with good enantiomeric excess. researchgate.netresearchgate.net This chiral building block can then be converted into various lactones and other intermediates essential for the construction of diverse mevinic acid analogues. researchgate.netresearchgate.netrsc.org These synthetic efforts are aimed at exploring structure-activity relationships and developing new therapeutic agents.

Key Synthon in Lactone and Lactam Formations

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of heterocyclic structures like lactones and lactams. The keto-ester functionality can be manipulated to form five- and six-membered lactones through intramolecular cyclization reactions. For instance, reduction of the ketone followed by iodolactonization of the resulting hydroxy acid is a common strategy. researchgate.netresearchgate.net Similarly, the vinyl group can participate in cyclization reactions. The ability to form these heterocyclic rings is crucial for the synthesis of many natural products.

Strategies Towards Marine Natural Products (e.g., Leucascandrolide A)

Leucascandrolide A is a complex marine natural product with potent cytotoxic activity. The total synthesis of such a large and stereochemically rich molecule requires a carefully planned strategy involving the assembly of smaller, functionalized fragments. While direct use of this compound in the final published synthesis of Leucascandrolide A is not explicitly detailed, the structural motifs present in the natural product, such as polyketide-derived portions, are conceptually related to the chemistry of β-keto esters like this compound. The synthesis of complex fragments for marine natural products often relies on building blocks with similar functionalities.

Synthesis of Complex Natural Product Scaffolds (e.g., Rugulactone)

Rugulactone, a 6-substituted α-pyrone, exhibits significant biological activities. nih.gov The synthesis of rugulactone and its analogues often involves the construction of a dihydropyranone ring system. A chemoenzymatic approach to synthesize rugulactone has been developed starting from methyl 2-cyanoacetate, which is converted to mthis compound. mdpi.com The enzymatic reduction of this keto ester is a key step in establishing the desired stereochemistry. mdpi.com This highlights the utility of this compound and its methyl ester analogue as a key building block for constructing the core scaffold of this class of natural products. nih.govmdpi.com

| Natural Product Target | Role of Ethyl/Mthis compound Analogue | Key Transformation | Reference |

| Rugulactone | Precursor to the dihydropyranone core | Enzymatic reduction of the keto group | mdpi.com |

| Mevinic Acid Analogues | Chiral building block for the lactone portion | Baker's yeast reduction of the keto group | researchgate.netresearchgate.net |

| Statin Side Chains | Precursor to the characteristic side chain | Stereoselective reduction and vinyl group manipulation | researchgate.net |

Building Blocks for Cardiotonic Steroids

Cardiotonic steroids are a class of naturally occurring compounds that have profound effects on heart muscle. umich.edunih.gov While the core of these molecules is a steroid nucleus, the synthesis of the characteristic lactone ring at the C17 position and other side chains can involve versatile building blocks. While direct application of this compound in seminal syntheses might not be prevalent, conceptually similar Michael acceptors are employed. For instance, in a synthetic approach to functionalized oxygenated steroid cores, a Michael reaction of a cyclic 1,3-dione with acrolein was utilized, which is structurally related to the reactivity of this compound. umich.edu The development of new synthetic routes to these complex molecules may leverage the reactivity of synthons like this compound.

Construction of Diverse Heterocyclic Frameworks from this compound

This compound, with its combination of a β-ketoester and a terminal alkene, serves as a highly versatile and reactive substrate in organic synthesis. This unique structural arrangement allows for a variety of cyclization strategies, making it a valuable starting material for the construction of a wide array of heterocyclic frameworks. Its functional groups can be selectively targeted to build both nitrogen- and oxygen-containing ring systems, which are core structures in many pharmaceutically active compounds and natural products.

Nitrogen-Containing Heterocycles

The dual reactivity of this compound is particularly well-exploited in the synthesis of nitrogen-containing heterocycles. The ketone and ester functionalities can participate in condensation and addition reactions with nitrogen nucleophiles, while the vinyl group acts as a Michael acceptor or a dienophile, enabling the formation of various ring sizes and functionalities.

A step- and atom-economical protocol for the synthesis of 1,4-diazepanes, as well as tetrahydro- and decahydro-1,5-benzodiazepines, has been developed utilizing alkyl 3-oxohex-5-enoates. researchgate.netresearchgate.net This method proceeds from simple starting materials, namely 1,2-diamines and the ketoester, and can often be performed under solvent-free conditions. researchgate.netresearchgate.net

The core of this transformation involves the in situ generation of an aza-Nazarov reagent. This is followed by a cyclization step through an intramolecular aza-Michael reaction to furnish the diazepane framework. researchgate.netresearchgate.net This methodology has also been extended to an intermolecular version, successfully applied to the synthesis of the pyrrolo[1,2-a] Current time information in Bangalore, IN.gla.ac.ukdiazonine framework. researchgate.netresearchgate.net Benzodiazepine derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, and are often synthesized through the condensation of o-phenylenediamines with various carbonyl compounds. univpancasila.ac.idresearchgate.netnih.govchemrevlett.com

Table 1: Synthesis of Diazepanes and Benzodiazepines

| Starting Materials | Product | Key Reaction Type | Reference |

|---|---|---|---|

| This compound, 1,2-Diamines | 1,4-Diazepanes | In situ aza-Nazarov generation, Intramolecular aza-Michael addition | researchgate.netresearchgate.net |

| This compound, o-Phenylenediamine | Tetrahydro-1,5-benzodiazepines | In situ aza-Nazarov generation, Intramolecular aza-Michael addition | researchgate.netresearchgate.net |

Routes to Isoxazoles and Isoxazolidines

The terminal double bond in this compound is susceptible to 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. researchgate.netresearchgate.net The reaction with nitrile oxides, often generated in situ from hydroximoyl chlorides, provides a direct route to isoxazoles. beilstein-journals.orggoogle.com This cycloaddition is a cornerstone in the synthesis of isoxazoles, which are privileged structures in medicinal chemistry due to their wide range of biological activities. beilstein-journals.orgorganic-chemistry.org

Similarly, isoxazolidines can be synthesized via the 1,3-dipolar cycloaddition of nitrones to the alkene of this compound. dergipark.org.trsemanticscholar.org Isoxazolidines are valuable synthetic intermediates, as the N-O bond can be readily cleaved to yield important functionalities like γ-amino alcohols. dergipark.org.tr The regioselectivity of these cycloadditions is a key aspect, often controlled by the electronic nature of the substituents on both the dipole and the dipolarophile. researchgate.netresearchgate.net

Table 2: Synthesis of Isoxazoles and Isoxazolidines

| Reagents | Heterocyclic Product | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| This compound, Nitrile Oxides | Isoxazole (B147169) | [3+2] Cycloaddition | Forms substituted isoxazole ring | researchgate.netbeilstein-journals.org |

| This compound, Nitrones | Isoxazolidine | [3+2] Cycloaddition | Creates up to three contiguous stereocenters | dergipark.org.trsemanticscholar.org |

Formation of Triazolopyrimidine Derivatives

Triazolopyrimidines represent a fused heterocyclic system with significant interest in medicinal chemistry due to a broad spectrum of biological activities. nih.govrjpbr.com The synthesis of these scaffolds often involves the cyclocondensation of a binucleophilic aminotriazole with a 1,3-dicarbonyl compound or its equivalent. upi.eduresearchgate.net this compound can serve as the 1,3-dicarbonyl equivalent in these reactions.

The reaction typically proceeds by initial condensation of the amino group of the triazole with the ketone of the β-ketoester, followed by cyclization and aromatization to yield the stable triazolo[1,5-a]pyrimidine core. upi.eduresearchgate.net Various conditions have been reported for these condensations, including refluxing in solvents like ethanol (B145695) or acetic acid, sometimes with the aid of a base or catalyst. upi.eduresearchgate.net

Table 3: Synthesis of Triazolopyrimidine Derivatives

| Reactants | Product Core Structure | Typical Conditions | Reference |

|---|---|---|---|

| This compound, 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine | Cyclocondensation in ethanol or acetic acid, often at reflux | upi.eduresearchgate.net |

| This compound, Substituted aminotriazoles | Substituted Triazolo[1,5-a]pyrimidines | Varies; may include base (e.g., NaOEt) or acid catalysis | nih.govupi.edu |

Precursors to Unnatural Enone-Containing Alpha-Amino Acids

This compound is a valuable starting material for the synthesis of complex, non-proteinogenic α-amino acids that contain an enone moiety. gla.ac.ukgla.ac.uk These unnatural amino acids are, in turn, precursors for constructing chiral nitrogen-containing heterocycles like substituted piperidines. gla.ac.ukcore.ac.uk

One synthetic strategy involves an asymmetric aza-Henry reaction. For instance, ethyl-2-oxohex-5-enoate can be reacted with a chiral sulfinamide to form an imine, which then undergoes a diastereoselective addition of a nitromethane (B149229) equivalent to install the α-amino acid functionality. nih.gov Alternatively, Horner-Wadsworth-Emmons type reactions can be employed to build the enone structure onto an amino acid-derived phosphonate (B1237965) ester. gla.ac.uk These enone-containing amino acids can then undergo intramolecular cyclization reactions, such as the aza-Michael addition, to form heterocyclic systems like 4-oxo-L-pipecolic acids. core.ac.uk

Table 4: Synthesis of Enone-Containing α-Amino Acids and Derivatives

| Starting Material/Intermediate | Key Transformation | Resulting Product/Intermediate | Application | Reference |

|---|---|---|---|---|

| Ethyl-2-oxohex-5-enoate | Asymmetric aza-Henry reaction | Nitro amine ester | Precursor to boronic acid-containing α-amino acids | nih.gov |

| Aspartic acid-derived β-ketophosphonate | Horner-Wadsworth-Emmons reaction | Enone-containing α-amino acid | Precursor to chiral N-heterocycles | gla.ac.uk |

| Enone-derived α-amino acid | Base-mediated 6-endo-trig cyclization | 2,6-cis-6-substituted-4-oxo-L-pipecolic acid | Synthesis of substituted piperidines | core.ac.uk |

Oxygen-Containing Heterocycles

The reactivity of this compound also extends to the synthesis of various oxygen-containing heterocycles. The inherent functionalities allow for cyclization reactions that lead to the formation of pyran and furan (B31954) rings, which are common motifs in natural products.

For example, acid-catalyzed cyclization of this compound with aldehydes can lead to the formation of 4H-pyran-3-carboxylates. This transformation is a variation of the multicomponent reactions often used to synthesize 4H-pyrans, which typically involve an aldehyde, a 1,3-dicarbonyl compound, and a source of active methylene (B1212753). scirp.org The terminal alkene of the ketoester can also participate in other cyclization pathways. For instance, seleno- and iodo-lactonization of the corresponding hex-5-enoic acid (derived from the ester) can produce valerolactone derivatives, which are versatile intermediates for further elaboration. researchgate.net

Table 5: Synthesis of Oxygen-Containing Heterocycles

| Reactants | Product Core Structure | Reaction Type | Reference |

|---|---|---|---|

| This compound, Aldehydes | 4H-Pyran | Acid-catalyzed cyclization | vulcanchem.com |

| 3-Hydroxyhex-5-enoic acid (from ester reduction) | Valerolactone | Seleno- or Iodo-lactonization | researchgate.net |

Synthesis of Tetrahydrofurans

This compound and its derivatives are valuable precursors for the synthesis of substituted tetrahydrofurans. A notable application involves the iodoetherification-hydroxylation of related Z-3-hydroxy-5-alkenoates, which are derived from the reduction of the corresponding keto-ester. nottingham.ac.uk This process leads to the formation of 3-hydroxy-2,5-disubstituted tetrahydrofurans as single diastereoisomers, indicating a highly controlled and stereoselective cyclization reaction. nottingham.ac.uk The high degree of stereocontrol is attributed to a well-defined transition state during the cyclization process. nottingham.ac.uk

Preparation of Tetrahydropyranes

While direct conversion of this compound to tetrahydropyranes is a specialized area of research, its derivatives are utilized in their synthesis. For instance, the chemoenzymatic synthesis of rugulactone, a biologically active natural product, involves intermediates that can be conceptually related to the cyclization of functionalized hexenoate chains. mdpi.com The strategic placement of functional groups, achievable from precursors like this compound, is key to forming the tetrahydropyran (B127337) ring structure.

Formation of Valerolactones

This compound is a key starting material for the synthesis of valerolactones, which are important structural motifs in many natural products and pharmaceuticals. The process often begins with the reduction of the ketone in this compound to a hydroxyl group, followed by cyclization. For example, the reduction of mthis compound, a close analog, using baker's yeast yields the corresponding (3R)-3-hydroxyhex-5-enoate. researchgate.net Subsequent seleno- and iodo-lactonization of the derived hex-5-enoic acids leads to the formation of valerolactones. researchgate.net These lactonization reactions are often highly stereoselective. For instance, the iodolactonization of both Z- and E-3-silyloxy-5-alkenoic acids, derived from the corresponding hydroxy esters, results in the formation of trans-disubstituted valerolactones. nottingham.ac.uk This stereochemical outcome is crucial for the synthesis of mevinic acid analogues, a class of cholesterol-lowering agents. nottingham.ac.ukresearchgate.net

Intermediates for Pharmaceutical and Agrochemical Synthesis

The chemical versatility of this compound extends to its use as a critical intermediate in the synthesis of compounds with potential applications in the pharmaceutical and agrochemical industries.

Precursors for Enzyme Inhibitors (e.g., Arginase Inhibitors)

Ethyl 2-oxohex-5-enoate, a closely related compound, serves as a starting material in the synthesis of potent arginase inhibitors. nih.gov Arginase is an enzyme implicated in various diseases, including cancer and cardiovascular disorders. The synthesis of one such inhibitor, (R)-2-amino-6-borono-2-(guanidinomethyl)hexanoic acid, which has an IC50 of 32 nM against human arginase-1, begins with ethyl-2-oxohex-5-enoate. nih.gov The synthetic route involves the formation of an imine, which then undergoes further transformations to introduce the necessary functional groups for potent enzyme inhibition. nih.gov

Building Blocks for Analogs with Investigated Biological Activities

This compound and its derivatives are instrumental in the synthesis of a variety of molecular analogs that have been investigated for their biological activities. These applications often leverage the ability to introduce diverse substituents and stereocenters starting from this versatile building block.

Synthesis of Rugulactone Analogs: A chemoenzymatic approach has been developed for the synthesis of rugulactone, a natural product with potential biological activity. mdpi.com This synthesis utilizes mthis compound, highlighting the utility of this scaffold in accessing complex natural product-like molecules. mdpi.com

Alkenyldiarylmethane (ADAM) NNRTIs: Derivatives of hex-5-enoic acid have been used in the synthesis of new metabolically stable alkenyldiarylmethane (ADAM) non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov These compounds incorporate N-methoxy imidoyl halide and 1,2,4-oxadiazole (B8745197) systems to improve their metabolic stability while maintaining potent anti-HIV activity. nih.gov

Precursors for Jet Fuel from Biomass: In the field of renewable energy, ethyl levulinate, a related compound, undergoes aldol (B89426) condensation with furfural (B47365) to produce a C15 precursor for jet fuel. koreascience.krresearchgate.net This highlights the potential of using such platform chemicals derived from biomass to synthesize valuable industrial products.

Synthesis of Homotropanones: δ-Valerolactone, which can be derived from this compound, is a precursor in the stereoselective synthesis of 1-substituted homotropanones, including the natural alkaloid (−)-adaline. mdpi.com

Formation of Humins in Biomass Conversion: During the hydrothermal degradation of carbohydrates, α-carbonyl aldehydes, which can be formed from glucose, can lead to the formation of solid humins. acs.org Understanding these side reactions is crucial for optimizing the production of valuable chemicals from biomass.

Production of Compounds from Renewable Sources: Methods are being developed to produce a range of compounds, including alcohols, acids, and lactones, from renewable sources using microbial organisms. google.com These processes can involve intermediates structurally related to this compound.

Table of Research Findings:

| Application | Starting Material/Intermediate | Key Transformation | Product | Reference |

| Tetrahydrofuran Synthesis | Z-3-hydroxy-5-alkenoates | Iodoetherification-hydroxylation | 3-hydroxy-2,5-disubstituted tetrahydrofurans | nottingham.ac.uk |

| Valerolactone Synthesis | Mthis compound | Baker's yeast reduction, iodolactonization | Mevinic acid analogues | researchgate.net |

| Arginase Inhibitor Synthesis | Ethyl-2-oxohex-5-enoate | Imine formation, further transformations | (R)-2-amino-6-borono-2-(guanidinomethyl)hexanoic acid | nih.gov |

| Rugulactone Synthesis | Mthis compound | Chemoenzymatic reduction | Rugulactone | mdpi.com |

| ADAM NNRTI Synthesis | Hex-5-enoic acid derivatives | Introduction of N-methoxy imidoyl halide | Metabolically stable anti-HIV agents | nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Alkyl 3 Oxohex 5 Enoates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of ethyl 3-oxohex-5-enoate. It provides insights into the chemical environment of individual protons and carbon atoms, allowing for a comprehensive assignment of the molecular structure.

Proton NMR (¹H NMR) spectroscopy is fundamental for determining the proton framework of a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the different types of protons present in its structure. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons closer to electronegative oxygen atoms are deshielded and appear at higher chemical shifts.

The interpretation of the ¹H NMR spectrum involves analyzing the chemical shift, integration (the area under the peak, proportional to the number of protons), and multiplicity (splitting pattern due to coupling with neighboring protons).

A representative ¹H NMR data for a related compound, mthis compound, shows a multiplet between δ 5.87–5.95 ppm for the vinyl proton (C5-H), and multiplets at δ 5.16–5.25 ppm for the terminal vinyl protons (C6-H2). mdpi.com The methylene (B1212753) protons adjacent to the ketone (C4-H2) appear as a doublet at δ 3.305 ppm, while the methylene protons of the ester group (C2-H2) are observed as a singlet at δ 3.50 ppm. mdpi.com The methyl protons of the ester group give a singlet at δ 3.74 ppm. mdpi.com For this compound, one would expect a similar pattern with the addition of a quartet and a triplet corresponding to the ethyl group of the ester.

Table 1: Representative ¹H NMR Data for the Core Structure of 3-oxohex-5-enoate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| C5-H | 5.87–5.95 | m | - | mdpi.com |

| C6-H₂ | 5.16–5.25 | m | - | mdpi.com |

| C4-H₂ | 3.305 | d | 7.0 | mdpi.com |

| C2-H₂ | 3.50 | s | - | mdpi.com |

Note: Data is for the methyl ester analogue. The ethyl ester would show additional signals for the ethyl group.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Carbonyl carbons, such as the ketone (C3) and ester (C1) carbons, are significantly deshielded and appear at the downfield end of the spectrum, typically between 160 and 220 ppm. libretexts.org The olefinic carbons (C5 and C6) resonate in the region of 110-140 ppm. The aliphatic carbons (C2, C4, and the ethyl group carbons) appear at higher fields (lower ppm values).

For mthis compound, the ketonic carbonyl carbon (C3) is found at δ 200.5 ppm, and the ester carbonyl carbon (C1) at δ 167.45 ppm. mdpi.com The vinyl carbons, C5 and C6, appear at δ 129.5 ppm and δ 119.8 ppm, respectively. mdpi.com The methylene carbons C2 and C4 are observed at δ 48.3 ppm and δ 47.7 ppm, respectively, with the methyl ester carbon at δ 52.4 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for the Core Structure of 3-oxohex-5-enoate

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C1 (Ester C=O) | 167.45 | mdpi.com |

| C3 (Ketone C=O) | 200.5 | mdpi.com |

| C5 | 129.5 | mdpi.com |

| C6 | 119.8 | mdpi.com |

| C2 | 48.3 | mdpi.com |

| C4 | 47.7 | mdpi.com |

Note: Data is for the methyl ester analogue. The ethyl ester would show signals for the ethyl group carbons.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed. csic.es

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton-proton connectivity within the molecule, for example, between the protons on C4, C5, and C6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton's signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for piecing together the different fragments of the molecule identified by COSY. For instance, an HMBC correlation between the protons of the ethyl ester and the ester carbonyl carbon would confirm their connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. The calculated exact mass for this compound (C₈H₁₂O₃) is 156.0786 g/mol . nih.gov An HRMS measurement that matches this value would provide strong evidence for the correct molecular formula. rsc.orgrsc.org

Electron Transfer Dissociation (ETD) is a fragmentation method in mass spectrometry that is particularly useful for the analysis of larger molecules and those with labile post-translational modifications, though its principles can be applied to smaller molecules as well. wikipedia.org In ETD, multiply charged precursor ions are subjected to ion-ion reactions with radical anions, leading to the transfer of an electron and subsequent fragmentation. wikipedia.orgnih.gov This process often results in cleavage of the N-Cα bond in the peptide backbone, producing c- and z-type fragment ions. nih.gov

While ETD is most commonly used in proteomics, the underlying principles of electron-induced fragmentation can provide unique structural information for other classes of molecules. For a compound like this compound, fragmentation would likely be induced by other methods such as Electron Ionization (EI) or Collision-Induced Dissociation (CID). These techniques would generate a characteristic fragmentation pattern that can be used for structural confirmation. Common fragmentation pathways for β-keto esters include cleavage at the bonds alpha to the carbonyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features. The presence of a β-keto ester is indicated by a ketone on the β-carbon of an ester. ucla.edu

Key functional groups and their expected IR absorption ranges include:

C=O (ester): A strong absorption band is expected in the range of 1735-1750 cm⁻¹.

C=O (ketone): Another strong absorption band for the ketone carbonyl group will appear in the region of 1715-1730 cm⁻¹.

C=C (alkene): A medium to weak absorption band for the carbon-carbon double bond stretch is anticipated around 1640-1680 cm⁻¹.

C-O (ester): A strong band for the C-O stretching vibration will be present in the 1000-1300 cm⁻¹ region.

In a study involving related γ,δ-unsaturated β-ketoesters, the IR spectra showed characteristic peaks for the ester and ketone carbonyl groups. rsc.org For instance, (E)-ethyl 5-ethoxy-2-methyl-3-oxopent-4-enoate displayed IR absorptions at 1731 cm⁻¹ (ester C=O) and 1609 cm⁻¹ (C=C). rsc.org Similarly, for a series of (E)-6-(substituted-phenyl)-4-oxohex-5-enoic acids, the ketonic C=O stretching was observed in the range of 1730–1665 cm⁻¹. tandfonline.com These examples highlight the utility of IR spectroscopy in confirming the presence of the key functional groups in β-keto ester structures.

Interactive Data Table: Characteristic IR Absorptions for this compound Functional Groups

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Ester Carbonyl (C=O) | 1735-1750 |

| Ketone Carbonyl (C=O) | 1715-1730 |

| Alkene (C=C) | 1640-1680 |

| Ester (C-O) | 1000-1300 |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating and quantifying its isomers.

Gas chromatography (GC) is a powerful technique for determining the purity of volatile compounds like this compound. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. A pure sample will ideally show a single peak in the chromatogram.

Furthermore, when dealing with chiral molecules, GC with a chiral stationary phase can be used to separate and quantify enantiomers, allowing for the determination of enantiomeric excess (ee). This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer. For example, in the synthesis of a key lactol precursor for statins, the enantiomeric purities of intermediates were determined to be greater than 99.9% ee using DERA-catalyzed asymmetric aldol (B89426) condensation. researchgate.net In another instance, the enzymatic reduction of mthis compound was monitored, and the selectivity of the reaction was determined by gas chromatography. mdpi.com

Thin-layer chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. libretexts.orgukessays.com A small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. umich.edu By comparing the spot of the reaction mixture to spots of the starting material and the expected product, one can visually assess the consumption of the reactant and the formation of the product. ualberta.ca

The completion of a reaction is indicated when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. tandfonline.comualberta.ca For instance, in the synthesis of various β-keto esters, TLC was used to monitor the reaction until the starting material was consumed. rsc.orggoogle.com The choice of eluent system is critical for achieving good separation of the spots on the TLC plate. ualberta.ca

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. While obtaining suitable single crystals of this compound itself might be challenging, derivatives can be synthesized to facilitate crystallization.

For example, in a study on arginase inhibitors, an imine derivative of ethyl 2-oxohex-5-enoate was synthesized, and subsequent reactions led to a nitro amine ester. mdpi.com While the direct X-ray structure of the this compound derivative was not reported in this specific context, the study highlights the general approach of derivatization for structural analysis. In another study, the structure of an osmate ester derived from a related compound was determined by X-ray crystallography, confirming the relative and absolute configuration of the stereogenic centers. mpg.de This technique provides unambiguous proof of the molecular structure.

Calorimetric Studies for Reaction Enthalpy Measurements

Reaction calorimetry is employed to measure the heat released or absorbed during a chemical reaction, providing the reaction enthalpy (ΔH). This information is crucial for understanding the thermodynamics of a process and for ensuring safety during scale-up.

A calorimetric study was conducted on the coupling reaction between an organocuprate and a primary alkyl halide to produce (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, a key precursor for statins. researchgate.net This study provided the first reported values for the reaction enthalpies and the corresponding adiabatic temperature rises for the exothermic events in the synthesis. researchgate.net Such data is vital for process development and safety assessment in the chemical industry.

Computational and Theoretical Studies on Ethyl 3 Oxohex 5 Enoate and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons in molecules, thereby predicting their structure, stability, and reactivity.

The electronic structure of ethyl 3-oxohex-5-enoate dictates its chemical behavior. While extensive dedicated quantum chemical studies on this specific molecule are not widely published, its fundamental properties can be predicted using standard computational methods. Key descriptors are computed to provide a quantitative basis for understanding its reactivity. nih.gov These descriptors, such as molecular weight, formula, and topological surface area, are foundational for more complex calculations. nih.govnih.gov

| Descriptor | Value | Source (Computation Method) |

|---|---|---|

| Molecular Formula | C8H12O3 | PubChem |

| Molecular Weight | 156.18 g/mol | PubChem 2.1 |

| IUPAC Name | This compound | LexiChem 2.6.6 |

| Canonical SMILES | CCOC(=O)CC(=O)CC=C | PubChem |

| InChI Key | HZSIBOZQPNIYLI-UHFFFAOYSA-N | InChI 1.0.5 |

| Topological Polar Surface Area | 43.4 Ų | Cactvs 3.4.6.11 |

| Complexity | 161 | Cactvs 3.4.6.11 |

Further quantum calculations, such as Density Functional Theory (DFT) or ab initio methods, would be used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations help identify the nucleophilic and electrophilic sites within the molecule, predicting its reactivity towards various reagents. The presence of multiple functional groups—an ester, a ketone, and an alkene—creates a complex electronic landscape with several potential reaction centers.

Quantum chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound or its analogs, these calculations can elucidate complex stereoselective transformations.

For instance, the asymmetric aza-Henry reaction of ethyl 2-oxohex-5-enoate, an isomer of the title compound, proceeds through a carefully orchestrated transition state to yield a specific diastereomer. mdpi.com Computational modeling of this and similar reactions, like organocuprate additions, can rationalize the observed stereochemical outcomes by comparing the energies of different transition state structures. researchgate.net The surprising three-step exothermal event observed during the synthesis of a derivative, (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, underscores that the reaction is not a simple SN2 substitution, highlighting the need for computational studies to unravel the complex pathway. researchgate.net Theoretical investigations can also predict the feasibility of various reaction pathways, such as those in Lewis acid-catalyzed coupling reactions, by calculating the activation barriers for each potential route. osaka-u.ac.jp

Theoretical methods are widely used to predict the thermodynamic properties of chemical compounds, providing data that may be difficult or impossible to obtain experimentally. acs.org High-level computational procedures like the Complete Basis Set (CBS) methods can be used to calculate standard heats of formation (ΔHf°) with high accuracy. acs.org This involves calculating the total atomization energy of the molecule and combining it with the experimental heats of formation of the constituent atoms. acs.org

While specific calculations for this compound are not found in the surveyed literature, the methodology is well-established for related acyclic and cyclic ketones and esters. acs.org Such calculations would provide crucial data on the molecule's stability. Furthermore, computational approaches can be compared with experimental data where available. For example, a detailed calorimetric study on the synthesis of a key statin precursor, (R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate, provided the first reported values of reaction enthalpies for its formation via an organocuprate coupling reaction. researchgate.net Theoretical calculations could be benchmarked against such experimental enthalpy data to validate the computational models for this class of compounds.

Molecular Modeling and Docking Studies of Derived Compounds

When a parent compound like this compound is used as a scaffold to develop biologically active molecules, molecular modeling and docking become essential tools. These techniques predict how a ligand (the derived compound) will bind to the active site of a biological target, such as a protein or enzyme.

This process involves generating a 3D model of the target protein and computationally placing the ligand into its binding pocket in various orientations and conformations. A scoring function is then used to estimate the binding affinity (e.g., binding energy) for each pose, identifying the most favorable interactions.

Studies on compounds derived from similar oxohexenoic acid skeletons demonstrate this approach. For example, novel anandamide (B1667382) derivatives based on a 4-oxohex-5-enoic acid core were designed and evaluated for their binding to cannabinoid receptors (CB1/CB2). researchgate.net Molecular docking studies were used to understand the structure-activity relationship, revealing key interactions such as hydrogen bonding and aromatic stacking that contributed to binding affinity and selectivity for the CB2 receptor. researchgate.net Similarly, docking studies are used to screen potential inhibitors against enzyme targets like arginase or pathogenic proteins in plants. mdpi.compomics.com

| Interaction Type | Ligand Moiety | Receptor Residue(s) | Significance |

|---|---|---|---|

| Hydrogen Bond | Amide/Ester Group | Ser112 | Anchors the ligand in the binding pocket. |

| Aromatic Stacking (π-π) | Substituted Phenyl/Naphthyl Group | Phe197, Trp194 | Contributes to binding affinity through non-covalent interactions. |

| Hydrophobic Interaction | Alkyl chains | Val121, Leu198 | Enhances binding by interacting with lipophilic pockets. smolecule.com |

These computational predictions guide further chemical synthesis and optimization, prioritizing compounds with the highest predicted activity for laboratory testing. jmchemsci.com

Conformational Analysis and Stereochemical Predictions

This knowledge is critical for predicting the stereochemical outcome of reactions. For example, the baker's yeast reduction of the related mthis compound provides the (3R)-hydroxy product with 78% enantiomeric enrichment. researchgate.net Computational modeling could help explain this preference by analyzing the docking of different substrate conformations into the enzyme's active site.

Furthermore, in reactions like iodolactonization, the conformation of the starting material directly dictates the stereochemistry of the cyclic product. Studies on the cyclization of related Z- and E-3-silyloxy-5-alkenoic acids show that both isomers lead to trans-disubstituted valerolactones, a result determined by the transition state geometry of the cyclization. nottingham.ac.uk Computational modeling of these transition states can rationalize the high degree of stereoselectivity observed in such reactions.

Computational Assessments of Compound Novelty and Patentability

Before significant resources are invested in synthesizing a new chemical entity, computational methods can provide a preliminary assessment of its novelty and potential patentability. This involves searching vast chemical databases and patent literature for existing instances of the compound or structurally similar molecules. aclanthology.org

For a compound like this compound, or a novel derivative, the assessment would begin with a search for its exact structure. If the exact structure is not found, the analysis extends to its stereoisomers. According to patent law, a specific, isolated enantiomer (e.g., the S-isomer) can be considered novel and patentable even if the racemic mixture has been previously disclosed. epo.org For example, the S-enantiomer of the drug omeprazole (B731) was patented after the initial patent on the racemic form. epo.org

Computational tools can also assess whether a claimed compound falls within a previously disclosed generic chemical space or a numerical range (a "selection invention"). For a sub-range to be considered novel, it generally must be narrow compared to the known range and sufficiently removed from its endpoints or specific examples. epo.org Computational algorithms can assist in these complex comparisons, providing an initial screen for potential patentability issues before legal and experimental work proceeds.

Future Perspectives and Emerging Research Directions in Ethyl 3 Oxohex 5 Enoate Chemistry

Innovations in Asymmetric Synthesis and Catalyst Design

The asymmetric synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. chiralpedia.com Future research on ethyl 3-oxohex-5-enoate is increasingly focused on the development of novel chiral catalysts and synthetic methodologies to achieve high enantioselectivity.

Biocatalysis: Enzymes, such as ketoreductases (KREDs), are gaining prominence for the stereoselective reduction of the keto group in this compound and its analogs. researchgate.netmdpi.com For instance, the reduction of mthis compound using KRED-06 has been successfully scaled up, yielding enantiomerically pure (R)-3-hydroxy-5-hexenoates without the need for exogenous NADP+. researchgate.net The use of baker's yeast has also been explored for the reduction of mthis compound, providing the corresponding (3R)-hydroxy ester with good enantiomeric enrichment. researchgate.netresearchgate.net The development of robust and reusable biocatalysts through immobilization techniques is a key area of future research, aiming to improve process efficiency and sustainability. researchgate.net

Organocatalysis and Metal Catalysis: While biocatalysis offers a green approach, organocatalysis and metal-based catalysis continue to evolve. chiralpedia.com The design of new chiral ligands for metal catalysts, such as rhodium, and the development of novel organocatalysts, like chiral amines and phosphoric acids, are expected to provide new routes to enantiomerically enriched derivatives of this compound. researchgate.netmdpi.com For example, a rhodium-based chiral catalyst was previously used in the synthesis of sitagliptin, a process that has since been improved by the application of an engineered transaminase. researchgate.net

| Catalyst Type | Example | Application | Key Advantages |

| Biocatalyst | Ketoreductases (KREDs), Baker's Yeast | Asymmetric reduction of the keto group | High stereoselectivity, mild reaction conditions, environmentally friendly researchgate.net |

| Metal Catalyst | Rhodium-based chiral catalysts | Asymmetric hydrogenation | High efficiency and turnover numbers researchgate.net |

| Organocatalyst | Chiral amines, phosphoric acids | Enantioselective transformations | Metal-free, avoids toxic metal contamination mdpi.com |

Integration with Automated Synthesis and Artificial Intelligence in Reaction Planning

The integration of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize the way chemical research is conducted. For this compound, these technologies can accelerate the discovery of new reactions and the optimization of existing processes.

Artificial Intelligence: AI and machine learning algorithms can be used to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic routes. By analyzing large datasets of chemical reactions, AI can identify patterns and correlations that may not be apparent to human researchers, thereby guiding the experimental design for the synthesis and transformation of this compound.

Exploration of Novel Reactivities and Cascade Processes

This compound possesses multiple reactive sites, making it an ideal substrate for the exploration of novel reactivities and the design of complex cascade reactions. These processes, where multiple bond-forming events occur in a single operation, are highly desirable for their efficiency and atom economy.

Researchers are investigating new ways to selectively activate the different functional groups within the molecule. For example, the vinyl group can participate in various cycloaddition and cross-coupling reactions, while the β-ketoester moiety can be involved in aldol (B89426), Michael, and Claisen-type condensations. rsc.orgrsc.org

Cascade reactions involving this compound and its derivatives are being designed to rapidly construct complex molecular architectures. rsc.orgpku.edu.cn For instance, thermal cascade reactions of diazodicarbonyl compounds can lead to diverse γ,δ-unsaturated β-ketoesters. rsc.org Another example is the sequential enolboration/hydroformylation/aldol addition, which allows for the regio- and diastereoselective formation of functionalized products. rsc.org The Nazarov reagent, a synthon for ethyl 3-oxo-4-pentenoate, is a versatile tool in annulation reactions. researchgate.netresearchgate.net

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. chiralpedia.comotago.ac.nz For this compound, this translates to the development of processes that minimize waste, use less hazardous substances, and are more energy-efficient.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. univpancasila.ac.id This technology can be applied to various transformations involving this compound, contributing to more sustainable synthetic protocols.

Biocatalysis and Renewable Feedstocks: As mentioned earlier, biocatalysis plays a significant role in the green synthesis of derivatives of this compound. researchgate.net Furthermore, there is growing interest in sourcing starting materials from renewable feedstocks to reduce the reliance on fossil fuels. Ethyl levulinate, a bio-based platform chemical, can be a precursor for compounds structurally related to this compound. koreascience.kr

Expanded Applications in Materials Science and Functional Molecule Design

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of functional molecules and advanced materials.

Functional Molecules: The compound can be used to synthesize a variety of bioactive molecules and natural products. For instance, its derivatives are key intermediates in the synthesis of statins and other pharmacologically active compounds. researchgate.net The ability to introduce chirality and various functional groups allows for the creation of a diverse range of molecular structures with potential applications in medicine and agrochemicals.

Materials Science: In materials science, ethyl 4-oxohex-5-enoate, a related compound, can be used to synthesize polymers and other materials with specific properties. The vinyl group allows for polymerization, while the keto-ester functionality can be modified to tune the material's characteristics. Future research will likely explore the incorporation of this compound into novel polymer backbones and functional materials.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved synthetic methods. The use of advanced in situ spectroscopic techniques is providing unprecedented insights into the transient intermediates and transition states of reactions involving this compound.